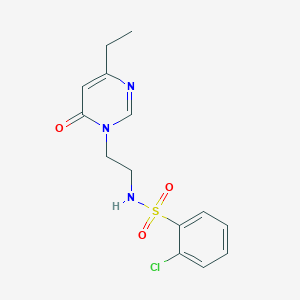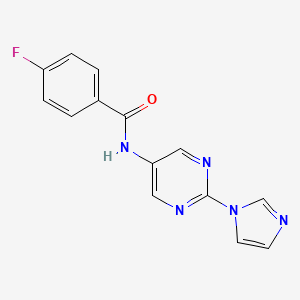![molecular formula C15H16N2O3S2 B2821428 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896283-38-8](/img/structure/B2821428.png)
3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a benzamide core substituted with a methylsulfonyl group and a tetrahydrobenzo[d]thiazole moiety, which contribute to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary targets of this compound are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of these enzymes, preventing them from performing their functions . For instance, it inhibits GyrB, an enzyme essential for bacterial DNA replication . Similarly, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .
Biochemical Pathways
By inhibiting GyrB, the compound disrupts the bacterial DNA replication process, leading to the death of the bacteria . On the other hand, by inhibiting CK2 and GSK3β, it prevents the deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the suppression of tumor growth.
Result of Action
The inhibition of GyrB results in the disruption of bacterial DNA replication, which can lead to the death of the bacteria . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially suppressing tumor growth .
生化学分析
Biochemical Properties
The compound 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by inhibiting the activity of CK2 and GSK3β . This inhibition prevents the deactivation of PTEN, thereby potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its inhibitory effects on CK2 and GSK3β, it may influence pathways involving these kinases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
-
Formation of the Tetrahydrobenzo[d]thiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the tetrahydrobenzo[d]thiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
-
Introduction of the Benzamide Moiety: : The tetrahydrobenzo[d]thiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide functionality. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Methylsulfonylation: : The final step involves the introduction of the methylsulfonyl group. This can be accomplished by reacting the benzamide intermediate with methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic ring in the benzamide can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been studied for its potential as an enzyme inhibitor. It has shown activity against specific kinases, which are crucial in various cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for the development of drugs targeting cancer and inflammatory diseases due to its ability to inhibit key enzymes involved in these conditions .
Industry
Industrially, the compound can be used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole Derivatives: These compounds share the tetrahydrobenzo[d]thiazole core and are often studied for their biological activities.
Benzamide Derivatives: Compounds with a benzamide core are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
3-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the methylsulfonyl and tetrahydrobenzo[d]thiazole moieties, which confer distinct chemical and biological properties. Its dual kinase inhibitory activity sets it apart from other similar compounds, making it a valuable lead in drug discovery .
特性
IUPAC Name |
3-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)21-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGPTABXGDLFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2821349.png)
![5-ethyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2821350.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![1-[4-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2821355.png)
![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)




